Home > Products > Screening Compounds P139765 > N-Benzyl hydroxymedetomidine
N-Benzyl hydroxymedetomidine - 2250243-44-6

N-Benzyl hydroxymedetomidine

Catalog Number: EVT-8402102
CAS Number: 2250243-44-6
Molecular Formula: C20H22N2O
Molecular Weight: 306.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-Benzyl hydroxymedetomidine is a chemical compound that serves as a derivative of hydroxymedetomidine. It is primarily recognized for its potential applications in pharmacology, particularly in sedation and anesthesia. The compound is characterized by its unique molecular structure, which contributes to its biological activity.

Source: N-Benzyl hydroxymedetomidine can be synthesized from hydroxymedetomidine, which itself is derived from medetomidine, a well-known sedative used in veterinary medicine. The synthesis of N-benzyl derivatives typically involves modifying the hydroxymethyl group of the parent compound.

Classification: This compound falls under the category of sedative agents and is classified as an alpha-2 adrenergic agonist. It is related to other compounds in the medetomidine family, which are utilized for their sedative and analgesic properties.

Synthesis Analysis

The synthesis of N-benzyl hydroxymedetomidine involves several key methods:

  1. Starting Material: Hydroxymedetomidine serves as the precursor for this synthesis.
  2. Reagents and Conditions: The reaction typically requires benzyl chloride or benzyl bromide in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution.
  3. Technical Details:
    • The reaction is usually carried out in an organic solvent like dimethylformamide or dimethyl sulfoxide.
    • The process may involve purification steps such as recrystallization or chromatography to isolate the final product with high purity.
Molecular Structure Analysis

N-Benzyl hydroxymedetomidine has a complex molecular structure characterized by:

  • Molecular Formula: C20H22N2OC_{20}H_{22}N_{2}O
  • Molecular Weight: Approximately 322.4 g/mol
  • Structural Features: The compound features a benzyl group attached to the nitrogen atom of the hydroxymedetomidine backbone, which influences its pharmacological properties.

The structural representation can be visualized using chemical drawing software or databases such as PubChem, where it is cataloged under CID 138109922 .

Chemical Reactions Analysis

N-Benzyl hydroxymedetomidine can undergo various chemical reactions:

  1. Hydrolysis: Under acidic or basic conditions, it may hydrolyze to yield hydroxymedetomidine.
  2. Oxidation: The presence of hydroxyl groups allows for potential oxidation reactions, which could modify its pharmacological activity.
  3. Alkylation Reactions: As a nucleophile, it can participate in further alkylation reactions to form more complex derivatives.

These reactions are essential for understanding how modifications to the compound can affect its efficacy and safety profile.

Mechanism of Action

The mechanism of action of N-benzyl hydroxymedetomidine primarily involves:

  • Alpha-2 Adrenergic Agonism: This compound selectively binds to alpha-2 adrenergic receptors in the central nervous system, leading to decreased neurotransmitter release and resulting in sedation and analgesia.
  • Impact on Neurotransmission: By inhibiting norepinephrine release, it reduces sympathetic outflow, promoting sedation and lowering blood pressure.

Data from pharmacological studies suggest that its potency may be influenced by the presence of the benzyl group, which enhances receptor affinity compared to its parent compounds.

Physical and Chemical Properties Analysis

N-Benzyl hydroxymedetomidine exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: Generally stable under normal storage conditions but may degrade under extreme pH or temperature conditions.

Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and High-Performance Liquid Chromatography (HPLC) are employed to confirm purity and structural integrity during synthesis .

Applications

N-Benzyl hydroxymedetomidine has several scientific applications:

  1. Pharmacological Research: It serves as a tool for studying alpha-2 adrenergic receptor functions and mechanisms.
  2. Veterinary Medicine: Potential use in sedation protocols for animals, similar to other medetomidine derivatives.
  3. Preclinical Studies: Investigated for its effects on sedation and analgesia in animal models prior to clinical trials.

The ongoing research into N-benzyl hydroxymedetomidine aims to explore its efficacy compared to existing sedatives and its potential for new therapeutic applications.

Chemical Context and Significance in Pharmaceutical Research

Role as a Biotransformation Product of Medetomidine

N-Benzyl hydroxymedetomidine (CAS 2250243-44-6; C₂₀H₂₂N₂O; MW 306.40 g/mol) is a characterized metabolic derivative arising from the biotransformation of medetomidine, a potent α₂-adrenergic agonist. This biotransformation occurs via N-hydroxylation and subsequent benzyl group conjugation at the imidazole ring nitrogen. The introduction of the benzyl moiety (C₆H₅CH₂−) significantly alters the molecule’s polarity and steric profile, reducing its binding affinity for α₂-adrenergic receptors compared to the parent medetomidine [7]. This metabolic pathway parallels broader principles of amidoxime (N-hydroxyamidine) biochemistry, where N-reduction or conjugation (e.g., glucuronidation) dictates pharmacological activity [4]. The compound’s identification in metabolic studies underscores its relevance in understanding medetomidine’s in vivo fate, particularly regarding deactivation pathways and potential intermediate formation during detoxification processes.

Impurity Profiling in Medetomidine Synthesis and Formulations

N-Benzyl hydroxymedetomidine is critically monitored as an organic impurity in medetomidine and dexmedetomidine active pharmaceutical ingredients (APIs) and formulations. Its presence arises primarily from:

  • Synthetic Intermediates: Incomplete purification during medetomidine synthesis, especially steps involving nucleophilic addition of benzyl-containing reagents to imidazole precursors [3] [5].
  • Process-Related Contaminants: Residual solvents or reagents like benzyl halides reacting with medetomidine or its hydroxy derivative under process conditions [5].
  • Degradation: Potential long-term degradation in formulations, though this is less characterized than synthesis-related impurities.

Regulatory guidelines (e.g., ICH Q3A/B) mandate strict control (typically ≤0.15% w/w) due to potential pharmacological divergence from the parent drug. Analytical detection employs reversed-phase HPLC with UV or MS detection, leveraging its distinct retention time and mass (m/z 307.18 for [M+H]⁺) relative to medetomidine (MW 200.28 g/mol) [1] [2] [6]. Its quantification ensures API purity and formulation safety, particularly for intravenous sedatives like dexmedetomidine hydrochloride where impurity profiles impact regulatory compliance [8].

Table 1: Key Specifications for N-Benzyl Hydroxymedetomidine as an Impurity

PropertySpecificationAnalytical Method
Molecular FormulaC₂₀H₂₂N₂OHRMS
CAS Number2250243-44-6-
Typical Acceptance Limit≤0.15%HPLC-UV/DAD
Retention Time (RP-HPLC)~12.5 min (method-dependent)Compared to medetomidine standard
SourceSynthesis intermediate/degradant [1] [2] [6]

Structural Analogues and Their Pharmacological Divergence

Structural modifications to medetomidine’s core imidazole-arylalkyl scaffold profoundly alter receptor interactions. N-Benzyl hydroxymedetomidine exemplifies this, differing from key analogues as follows:

  • Medetomidine (C₁₃H₁₆N₂): The parent compound exhibits high α₂-adrenoceptor affinity, conferring sedation and analgesia. The unsubstituted imidazole nitrogen is crucial for activity [5].
  • N-Benzyl Medetomidine (C₂₀H₂₂N₂; CID 138109922): Benzylation at the imidazole nitrogen without hydroxylation reduces α₂-affinity due to steric hindrance and altered basicity. This analogue serves primarily as a synthetic precursor or impurity [1] [6].
  • Medetomidine N-Benzyl Vinyl Analog (C₂₀H₂₀N₂; CAS 2250243-56-0): Replaces the 1-hydroxyethyl group with a vinyl moiety (CH₂=CH−). This planarity and reduced hydrogen-bonding capacity further diminishes receptor engagement compared to N-Benzyl hydroxymedetomidine [7].
  • Hydroxymedetomidine (C₁₃H₁₆N₂O): The direct N-hydroxy metabolite retains partial α₂-activity but undergoes rapid conjugation (e.g., O-glucuronidation by UGT1A9), unlike the benzylated derivative which may exhibit different metabolic stability [4].

The benzyl-hydroxyl substitution in N-Benzyl hydroxymedetomidine disrupts key pharmacophore elements: the imidazole nitrogen’s ability to form a critical hydrogen bond with the α₂A-adrenoceptor (Asp³·³²) is sterically hindered, and the benzyl group’s lipophilicity alters membrane permeability. Consequently, this compound lacks significant sedative or analgesic effects, positioning it primarily as a metabolic marker or impurity rather than an active pharmaceutical entity [5] [7].

Properties

CAS Number

2250243-44-6

Product Name

N-Benzyl hydroxymedetomidine

IUPAC Name

1-(3-benzylimidazol-4-yl)-1-(2,3-dimethylphenyl)ethanol

Molecular Formula

C20H22N2O

Molecular Weight

306.4 g/mol

InChI

InChI=1S/C20H22N2O/c1-15-8-7-11-18(16(15)2)20(3,23)19-12-21-14-22(19)13-17-9-5-4-6-10-17/h4-12,14,23H,13H2,1-3H3

InChI Key

GHJWZUWWUWZPFA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(C)(C2=CN=CN2CC3=CC=CC=C3)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.